5-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)piperidine
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Overview
Description
5-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)piperidine: is an organic compound that belongs to the class of piperidines This compound is characterized by a piperidine ring substituted with a 5-methyl group and a 5,6,7,8-tetrahydro-2-naphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Substitution with 5-Methyl Group:
Attachment of the 5,6,7,8-Tetrahydro-2-naphthalenyl Group: This step involves the coupling of the piperidine ring with a 5,6,7,8-tetrahydro-2-naphthalenyl precursor, which can be synthesized separately through hydrogenation of 2-naphthol.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the naphthalenyl group, potentially converting it to a fully saturated form.
Substitution: The methyl group and the naphthalenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols, can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Fully saturated naphthalenyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
- Studied for its potential therapeutic effects in various medical conditions.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
- 5-Methyl-5,6,7,8-tetrahydro-2-naphthol
- (2-Methyl-1-naphthyl)(5,6,7,8-tetrahydro-2-naphthalenyl)methanone
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
- 5,6,7,8-Tetrahydro-2-naphthylamine
Comparison:
- 5-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)piperidine is unique due to the presence of both a piperidine ring and a tetrahydro-naphthalenyl group, which imparts distinct chemical and biological properties.
- 5-Methyl-5,6,7,8-tetrahydro-2-naphthol lacks the piperidine ring, making it less versatile in terms of chemical reactivity.
- (2-Methyl-1-naphthyl)(5,6,7,8-tetrahydro-2-naphthalenyl)methanone contains a ketone functional group, which alters its reactivity and potential applications.
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin has multiple methyl groups and an acetyl group, leading to different physical and chemical properties.
- 5,6,7,8-Tetrahydro-2-naphthylamine features an amine group, which can engage in different types of chemical reactions compared to the piperidine ring.
Properties
Molecular Formula |
C16H23N |
---|---|
Molecular Weight |
229.36 g/mol |
IUPAC Name |
5-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine |
InChI |
InChI=1S/C16H23N/c1-12-6-9-16(17-11-12)15-8-7-13-4-2-3-5-14(13)10-15/h7-8,10,12,16-17H,2-6,9,11H2,1H3 |
InChI Key |
LZSXWPKIOHOBHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(NC1)C2=CC3=C(CCCC3)C=C2 |
Origin of Product |
United States |
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